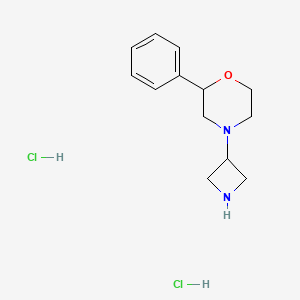
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE is a chemical compound that belongs to the class of azetidines and morpholines Azetidines are four-membered nitrogen-containing heterocycles, while morpholines are six-membered rings containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the azetidine ring. The phenyl group can be introduced through a nucleophilic substitution reaction using a phenyl halide. The final step involves the formation of the morpholine ring, which can be achieved through a cyclization reaction involving an appropriate diol or amino alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenyl halides, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of 4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-(Azetidin-3-yl)morpholine: Similar structure but lacks the phenyl group.
4-(Azetidin-3-yl)pyrimidine 2HCl: Contains a pyrimidine ring instead of a phenyl group.
4-(Azetidin-3-yl)thiomorpholine-1,1-dioxide dihydrochloride: Contains a sulfur atom in the morpholine ring
Uniqueness
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE is unique due to the presence of both the azetidine and morpholine rings, as well as the phenyl group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
178311-92-7 |
|---|---|
Fórmula molecular |
C13H20Cl2N2O |
Peso molecular |
291.216 |
Nombre IUPAC |
4-(azetidin-3-yl)-2-phenylmorpholine;dihydrochloride |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-2-4-11(5-3-1)13-10-15(6-7-16-13)12-8-14-9-12;;/h1-5,12-14H,6-10H2;2*1H |
Clave InChI |
UVAKXVZPTQCLNY-UHFFFAOYSA-N |
SMILES |
C1COC(CN1C2CNC2)C3=CC=CC=C3.Cl.Cl |
Sinónimos |
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















